1-(4-Nitrophenyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O4. It is characterized by a piperidine ring substituted with a nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
It’s structurally similar to 3-piperidinecarboxylic acid, which is known to inhibit gaba (γ-aminobutyric acid) uptake .
Mode of Action
If it acts similarly to 3-Piperidinecarboxylic acid, it may interact with GABA transporters, inhibiting the reuptake of GABA and increasing its concentration in the synaptic cleft .
Biochemical Pathways
If it does inhibit GABA uptake like 3-Piperidinecarboxylic acid, it could impact the GABAergic system, influencing neuronal excitability and neurotransmission .
Result of Action
If it acts like 3-Piperidinecarboxylic acid, it could potentially increase GABAergic activity, leading to decreased neuronal excitability .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxylic acid typically involves the reaction of p-nitrochlorobenzene with piperidine under reflux conditions in the presence of a base such as sodium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)piperidine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes
Comparison with Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure but differ in the size and substitution pattern of the ring.
Indole derivatives: These compounds contain a fused benzene and pyrrole ring system and exhibit diverse biological activities.
Uniqueness: 1-(4-Nitrophenyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitrophenyl group and a carboxylic acid group on the piperidine ring allows for versatile chemical modifications and interactions .
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIWASLIKZFDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.